

# 5-Bromo-2-fluoro-3-methylbenzaldehyde

## molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 5-Bromo-2-fluoro-3-methylbenzaldehyde

Cat. No.: B1374601

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-2-fluoro-3-methylbenzaldehyde**: Properties, Synthesis, and Applications

Executive Summary: **5-Bromo-2-fluoro-3-methylbenzaldehyde** is a halogenated aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. With a molecular weight of approximately 217.04 g/mol, its trifunctional nature—featuring an aldehyde, a bromine atom, and a fluorine atom—offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, outlines a logical synthetic approach, discusses its applications in research and development, and details essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science who require a technical understanding of this important building block.

## Chemical Identity and Physicochemical Properties

**5-Bromo-2-fluoro-3-methylbenzaldehyde** is a substituted aromatic compound. The precise arrangement of its functional groups dictates its reactivity and utility. The aldehyde group is a prime site for nucleophilic attack and condensation reactions, while the bromo and fluoro substituents modulate the electronic properties of the aromatic ring and provide handles for cross-coupling reactions.

A summary of its key identifiers and physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Weight	217.04 g/mol ; 217.035 g/mol	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO	[1][2][3]
CAS Number	903875-64-9	[1][3]
Purity (Typical)	≥98%	[3]
Predicted Boiling Point	252.0 ± 35.0 °C	[1]
Predicted Density	1.575 ± 0.06 g/cm <sup>3</sup>	[1]

## Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzaldehydes like **5-Bromo-2-fluoro-3-methylbenzaldehyde** requires a strategic approach to control regioselectivity. While a specific peer-reviewed synthesis for this exact molecule is not readily available, a plausible and logical pathway can be derived from established organometallic and electrophilic aromatic substitution methodologies. A common strategy involves the formylation of a pre-functionalized aromatic ring.

One logical precursor is 1-bromo-4-fluoro-2-methylbenzene. The synthesis would proceed via a directed ortho-metalation (DoM), a powerful technique where a directing group guides the deprotonation of an adjacent position. In this case, the fluorine atom can act as a modest directing group.

## Proposed Synthetic Workflow:

The process involves the deprotonation of the aromatic ring using a strong base like n-butyllithium (n-BuLi) in the presence of a directing group, followed by quenching the resulting aryllithium species with an electrophilic formylating agent.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **5-Bromo-2-fluoro-3-methylbenzaldehyde**.

## Experimental Protocol (Hypothetical):

- **Reaction Setup:** A solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- **Deprotonation:** n-Butyllithium (n-BuLi) is added dropwise to the solution. The strong base selectively abstracts a proton from the aromatic ring, directed by the fluorine atom to the C2 position, forming an aryllithium intermediate. This step is critical and relies on the kinetic control afforded by the low temperature to prevent side reactions.
- **Formylation:** An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The highly nucleophilic aryllithium attacks the carbonyl carbon of DMF.
- **Workup and Purification:** The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and allowed to warm to room temperature. The organic product is extracted, dried, and purified, typically using column chromatography, to yield the final product.

## Analytical Characterization

Confirmation of the structure and assessment of purity are paramount. Standard analytical techniques would be employed:

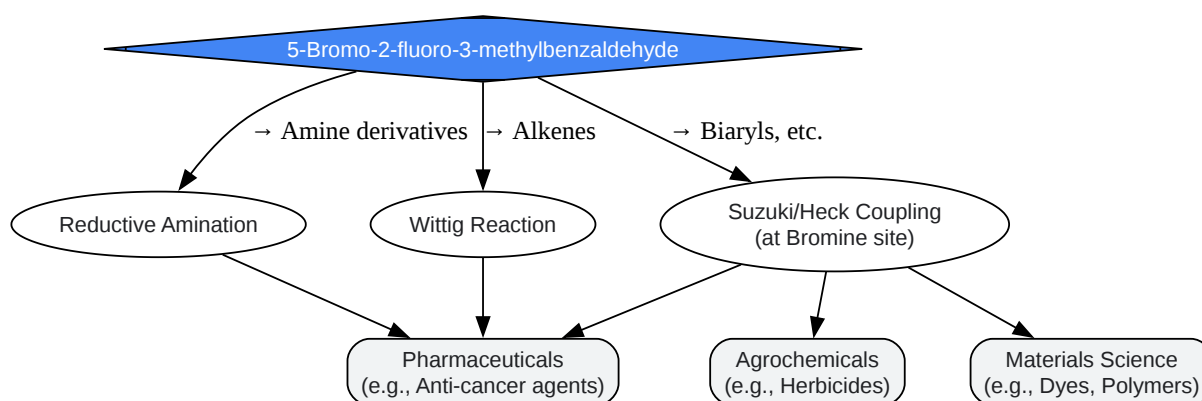
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR would show characteristic signals for the aldehyde proton (around 9-10 ppm), aromatic protons, and the methyl group protons.  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, and correlation spectroscopies (COSY, HSQC) would be used to confirm the carbon skeleton and the substitution pattern.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition ( $\text{C}_8\text{H}_6\text{BrFO}$ ). The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in a nearly 1:1 ratio) would be a key diagnostic feature.

- Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to determine the purity of the final compound. Several suppliers note the availability of such characterization data.[\[4\]](#)

## Applications in Research and Drug Development

While specific applications of **5-Bromo-2-fluoro-3-methylbenzaldehyde** are proprietary or in early-stage research, its utility can be inferred from the applications of structurally similar compounds like 5-bromo-2-fluorobenzaldehyde.[\[5\]](#) This class of compounds are versatile intermediates.[\[5\]](#)

- Pharmaceutical Synthesis: The aldehyde group is a gateway to numerous functional groups. It can be converted into amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), or used in condensation reactions to form Schiff bases or chalcones. The bromo- and fluoro-substituents are highly valued in medicinal chemistry for their ability to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can improve a drug candidate's pharmacokinetic profile.[\[6\]](#) It is a building block for compounds with potential anti-cancer and anti-inflammatory properties.[\[5\]](#)
- Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated aromatic intermediates to create molecules with high efficacy and appropriate environmental persistence.
- Materials Science: These molecules can serve as precursors for dyes, pigments, and advanced polymers where specific electronic and physical properties are required.[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Synthetic utility of **5-Bromo-2-fluoro-3-methylbenzaldehyde**.

## Handling, Storage, and Safety

Proper handling and storage are crucial for ensuring the stability of **5-Bromo-2-fluoro-3-methylbenzaldehyde** and the safety of laboratory personnel. The following guidelines are based on safety data sheets for structurally related and hazardous chemicals.

- **Handling:** All manipulations should be performed in a well-ventilated chemical fume hood.[7] [8] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8]
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon).[7][8] The recommended storage temperature is in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][8] Incompatible materials include strong oxidizing agents and strong bases.[7]
- **Hazards:** While a specific toxicological profile is not available, similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][9] Standard precautions for handling irritating chemicals should be followed. In case of exposure, follow standard first-aid measures and seek medical attention.[10]

## Conclusion

**5-Bromo-2-fluoro-3-methylbenzaldehyde**, with a molecular weight of 217.04 g/mol, is a highly functionalized synthetic intermediate with significant potential in drug discovery, agrochemical research, and materials science. Its value lies in the strategic combination of an aldehyde, a bromine atom, and a fluorine atom on a methylated benzene ring, offering multiple avenues for synthetic elaboration. A thorough understanding of its properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in a research and development setting.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE CAS#: 903875-64-9 [m.chemicalbook.com]
- 2. 5-Bromo-2-fluoro-3-methylbenzaldehyde - CAS:903875-64-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 5-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE | CAS:903875-64-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. 903875-64-9|5-Bromo-2-fluoro-3-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinnno.com [nbinnno.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [5-Bromo-2-fluoro-3-methylbenzaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1374601#5-bromo-2-fluoro-3-methylbenzaldehyde-molecular-weight>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)